4',7-Tetrahydrodaidzein diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(7-acetyloxy-4-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17,19,22H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPQVFQEQIQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432982 | |
| Record name | 4 ,7-Tetrahydrodaidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457655-68-4 | |
| Record name | 4 ,7-Tetrahydrodaidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 ,7 Tetrahydrodaidzein Diacetate
Catalytic Hydrogenation of Diacetoxydaidzein Precursors
Catalytic hydrogenation is a fundamental process for the synthesis of 4',7-tetrahydrodaidzein diacetate from its precursor, diacetoxydaidzein. This method involves the addition of hydrogen across the double bond in the C-ring of the isoflavone (B191592) structure, a reaction facilitated by a metal catalyst. youtube.comyoutube.comyoutube.com The efficiency and outcome of this reaction are highly dependent on several factors, including the choice of catalyst, solvent, and other reaction parameters. arkat-usa.org
Optimization of Reaction Conditions and Catalytic Systems
The selection of an appropriate catalyst is paramount in the hydrogenation of diacetoxydaidzein. Commonly employed catalysts include palladium-on-charcoal (Pd/C) and platinum(IV) oxide (PtO₂), also known as Adams' catalyst. youtube.com These heterogeneous catalysts provide a surface for the adsorption of both the diacetoxydaidzein and hydrogen gas, facilitating the breaking of the H-H bond and its subsequent addition to the isoflavone backbone. youtube.com
The optimization of reaction conditions extends beyond catalyst selection to include temperature, hydrogen pressure, and reaction time. arkat-usa.org A systematic approach, such as the Design of Experiments (DoE), can be employed to efficiently explore the interplay of these factors and identify the optimal conditions for maximizing the yield of the desired tetrahydrodaidzein diacetate while minimizing the formation of byproducts. arkat-usa.org For instance, in related hydrogenation reactions, controlling temperature has been shown to be crucial in preventing side reactions. arkat-usa.org
| Catalyst | Typical Conditions | Outcome |
| Palladium-on-Charcoal (Pd/C) | H₂, various solvents (e.g., ethyl acetate (B1210297), THF) | Effective for hydrogenation of the C=C double bond. |
| Platinum(IV) Oxide (PtO₂) | H₂, various solvents (e.g., ethyl acetate, acetic acid) | A robust catalyst for the reduction of the pyrone ring. |
This table provides a general overview of common catalysts used in hydrogenation reactions.
Influence of Solvent Systems on Reaction Yield and Stereoselectivity
The solvent system plays a multifaceted role in catalytic hydrogenation, influencing not only the solubility of the reactants but also the intrinsic reaction rate and stereoselectivity. digitellinc.comresearchgate.net Solvents can stabilize the reactants and transition states to varying degrees, thereby altering the reaction's energy landscape. digitellinc.com The choice of solvent can significantly impact the efficiency of isoflavone extraction and subsequent reactions. nih.govmdpi.com
Studies on hydrogenation reactions have demonstrated that solvent polarity and hydrogen-bonding capabilities can affect catalyst activity and product distribution. rsc.org For example, in the hydrogenation of acetophenone, the reaction rate was correlated with the hydrogen-bond-donation capability of the solvent when using a Rh/C catalyst. rsc.org The interaction between the solvent and the catalyst surface can also be a determining factor. rsc.org Solvents like methanol, water, tetrahydrofuran (B95107) (THF), and dioxane have been shown to produce significantly different reaction rates in Pd-catalyzed hydrogenations. digitellinc.com The selection of an appropriate solvent is therefore a critical parameter to be optimized for achieving high yields of this compound.
| Solvent | Potential Effects |
| Ethyl Acetate | Commonly used, good solubility for many organic compounds. |
| Tetrahydrofuran (THF) | Can lead to shorter reaction times but is highly flammable. arkat-usa.org |
| Methanol | Can enhance reaction rates in some Pd-catalyzed hydrogenations. digitellinc.com |
| Acetic Acid | Can influence the reaction environment and catalyst activity. |
This table illustrates the potential impact of different solvents on hydrogenation reactions.
Regioselective Acylation and Deacetylation Strategies in Isoflavanoid Synthesis
Conversely, deacetylation, the removal of these acetate groups, may be required in subsequent synthetic steps to yield the final desired product or to introduce other functional groups. The strategic application of acylation and deacetylation is a cornerstone of isoflavonoid (B1168493) synthesis, enabling the construction of complex molecules with precise functional group arrangements. nih.govnih.govnih.gov The glycosylation of isoflavonoids, a related process involving the attachment of sugar moieties, also relies on regioselective techniques to control the position of glycosidic bonds. nih.govnih.gov
Stereoselective Synthesis Approaches to Tetrahydrodaidzein Diacetate and its Analogues
The hydrogenation of the C-ring in diacetoxydaidzein introduces a new stereocenter at the C3 position, leading to the possibility of forming different stereoisomers. The control of stereochemistry is a significant challenge and a key focus in the synthesis of tetrahydrodaidzein derivatives.
Control and Separation of Stereoisomers (e.g., cis- and trans-forms)
Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com This stereochemical preference can lead to the formation of a specific diastereomer. However, the exact stereochemical outcome can be influenced by the substrate's structure and the reaction conditions. The resulting product mixture may contain both cis- and trans-isomers, which often require separation by techniques such as chromatography. The development of methods for the stereoselective synthesis of related heterocyclic compounds like tetrahydrofurans and tetrahydropyrans often involves strategies to control the formation of specific diastereomers. nih.govuva.es
Application of Chiral Reagents and Protecting Group Strategies in Isoflavan-4-ol Synthesis
To achieve high levels of stereoselectivity, chemists often employ chiral auxiliaries or catalysts. While the direct asymmetric hydrogenation of diacetoxydaidzein to a single enantiomer of this compound is a challenging endeavor, the synthesis of related isoflavan-4-ols provides a platform for exploring stereoselective reductions.
The reduction of an isoflavanone (B1217009) precursor at the C4-carbonyl group to an isoflavan-4-ol can be achieved using various reducing agents. The choice of a chiral reducing agent can induce the formation of a specific stereoisomer of the alcohol. This stereocenter can then direct subsequent reactions, including the hydrogenation of the C-ring. Protecting group strategies are integral to these multi-step syntheses, ensuring that specific functional groups are masked while others are manipulated. The development of cascade catalysis, where multiple catalytic cycles occur in a single pot, offers a promising avenue for the efficient and stereoselective synthesis of complex molecules like octahydrobenzofurans from benzofuran (B130515) precursors. nih.gov
Metabolic Pathways and Enzymology of Isoflavonoid Reduction Leading to Tetrahydrodaidzein Intermediates
Microbial Biotransformation of Daidzein (B1669772) to Tetrahydrodaidzein
The conversion of daidzein into the downstream metabolite equol (B1671563) is a multi-step process involving several key intermediate compounds, including dihydrodaidzein (B191008) (DHD) and tetrahydrodaidzein (THD). nih.govnih.gov This metabolic pathway is not ubiquitous among the human population; the ability to produce equol is dependent on the presence of specific intestinal bacteria, with only about one-third to one-half of individuals possessing the necessary microflora. nih.govmdpi.comnih.gov The process begins with daidzein being metabolized into DHD, which is then further reduced to THD before its final conversion to equol. nih.govmdpi.com
The enzymatic cascade responsible for the conversion of daidzein to equol involves at least four key enzymes that have been identified and characterized in various equol-producing bacteria. frontiersin.orgnih.gov This pathway consists of a series of consecutive reduction reactions catalyzed by three specific reductases. mdpi.com
The key enzymes in this pathway are:
Daidzein Reductase (DZNR): This enzyme initiates the conversion by catalyzing the reduction of the C2-C3 double bond of daidzein to yield dihydrodaidzein. tandfonline.com DZNR activity requires a cofactor, primarily NAD(P)H, and functions under strictly anaerobic conditions. frontiersin.orgnih.gov The gene encoding this enzyme, dzr, has been shown to be upregulated in the presence of daidzein. tandfonline.com
Dihydrodaidzein Racemase (DDRC): Daidzein reductase often produces (R)-dihydrodaidzein, but only the (S)-enantiomer can be further metabolized to equol. frontiersin.orgnih.gov Dihydrodaidzein racemase facilitates the conversion of (R)-DHD to (S)-DHD, making it a crucial step for efficient equol production. frontiersin.orgnih.govtandfonline.com
Dihydrodaidzein Reductase (DHDR): This enzyme catalyzes the third step in the pathway, the reduction of (S)-dihydrodaidzein to tetrahydrodaidzein. tandfonline.com DHDR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NADH or NADPH as a cofactor to reduce the ketone group at the C-4 position of DHD. tandfonline.comnih.gov
Tetrahydrodaidzein Reductase (THDR): This is the final reductase in the sequence, responsible for converting tetrahydrodaidzein into (S)-equol. nih.govresearchgate.net Interestingly, studies on L-THDR from Lactococcus strain 20-92 have shown that it does not require NADPH or NADH for its activity. nih.gov
Table 1: Key Enzymes in the Daidzein to Tetrahydrodaidzein Pathway
| Enzyme | Function | Substrate | Product | Cofactor Requirement |
|---|---|---|---|---|
| Daidzein Reductase (DZNR) | Reduces the C2-C3 double bond. | Daidzein | Dihydrodaidzein (DHD) | NAD(P)H |
| Dihydrodaidzein Racemase (DDRC) | Converts (R)-DHD to (S)-DHD. | (R)-Dihydrodaidzein | (S)-Dihydrodaidzein | Not specified |
| Dihydrodaidzein Reductase (DHDR) | Reduces the C-4 ketone group. | (S)-Dihydrodaidzein | Tetrahydrodaidzein (THD) | NAD(P)H |
| Tetrahydrodaidzein Reductase (THDR) | Reduces THD to the final product. | Tetrahydrodaidzein | (S)-Equol | None required in some strains nih.gov |
The ability to metabolize daidzein to equol is confined to individuals who harbor specific types of intestinal bacteria. nih.gov Most of the identified equol-producing microbes belong to the Coriobacteriaceae family. nih.govnih.gov Research has shown that the abundance of certain bacteria, such as Asaccharobacter celatus and Slackia isoflavoniconvertens, is significantly higher in equol producers. mdpi.com
Some bacteria are capable of performing the entire conversion from daidzein to equol, while others, known as non-independent producers, can only carry out specific steps of the pathway. nih.gov For instance, some microbes may only convert daidzein to DHD, while others can only metabolize DHD or THD into equol. nih.gov
Table 2: Intestinal Bacteria Involved in Daidzein Metabolism
| Bacterial Species | Role in Daidzein Metabolism |
|---|---|
| Adlercreutzia equolifaciens | Converts daidzein to equol. mdpi.com |
| Asaccharobacter celatus | Converts daidzein to equol. nih.govmdpi.com |
| Slackia isoflavoniconvertens | Converts daidzein to equol via dihydrodaidzein. mdpi.commdpi.com |
| Slackia equolifaciens | Converts daidzein to equol. mdpi.com |
| Eggerthella spp. | Associated with equol production from daidzein. mdpi.comnih.gov |
| Enterorhabdus mucosicola | Converts daidzein to equol. nih.gov |
| Lactococcus strain 20-92 | Produces equol directly from daidzein. nih.gov |
| Clostridium sp. | Some strains metabolize daidzein to DHD. nih.gov |
| Eubacterium spp. | Some strains metabolize DHD into equol. nih.gov |
The reduction of dihydrodaidzein to tetrahydrodaidzein is a stereospecific process. tandfonline.com The enzyme dihydrodaidzein reductase (DHDR) acts on (S)-dihydrodaidzein, the product of the preceding racemase step. tandfonline.com This enzymatic reduction of the ketone group at the C-4 position results in the specific formation of (3S,4R)-tetrahydrodaidzein. tandfonline.com This stereochemical precision is critical for the subsequent conversion to the final bioactive metabolite, (S)-equol.
In Vitro Oxidative Metabolism of Related Isoflavones and Formation of Tetrahydroxylated Metabolites
Separate from the reductive pathways carried out by gut bacteria, isoflavones can also undergo oxidative metabolism in the liver. Studies using human liver microsomes have demonstrated that daidzein can be transformed into several hydroxylated metabolites. nih.govresearchgate.net This oxidative process results in the formation of monohydroxylated and dihydroxylated products. nih.gov
The primary metabolites identified from the in vitro oxidative metabolism of daidzein include 6,7,4'-trihydroxyisoflavone, 7,3',4'-trihydroxyisoflavone, and 7,8,4'-trihydroxyisoflavone. nih.gov Additionally, several tetrahydroxylated metabolites have been identified, such as 7,8,3',4'-tetrahydroxyisoflavone, 6,7,8,4'-tetrahydroxyisoflavone, and 6,7,3',4'-tetrahydroxyisoflavone. nih.gov This indicates that, in addition to the well-documented reductive metabolism by gut microbiota, oxidative pathways in human tissues contribute to the biotransformation of isoflavones, leading to a different spectrum of metabolites.
Structural Characterization and Stereochemical Analysis in Isoflavanoid Research
Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation
The differentiation of isomers and the complete elucidation of a molecule's structure rely on a suite of advanced spectroscopic methods. These techniques provide critical insights into the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the conformational dynamics of isoflavanoids. By analyzing the coupling constants between protons, particularly the vicinal coupling constants (³J), researchers can deduce the dihedral angles and, consequently, the preferred conformations of the heterocyclic ring. acs.orgauremn.org.br
For instance, the conformational equilibria of trans-4',7-dihydroxyisoflavan-4-ol and trans-isoflavan-4-ol have been assessed by studying the temperature dependence of their vicinal coupling constants, JH-2α,H-3 and JH-3,H-4. acs.org These experimental values are then compared with those calculated using theoretical methods to determine the ratio of different conformers present in solution. acs.org The analysis of the ¹H NMR spectrum, often aided by spin analysis software, allows for the precise extraction of chemical shifts and coupling constants, which are essential for this conformational assessment. acs.org
Table 1: Experimental ¹H NMR Data for trans-4',7-dihydroxyisoflavan-4-ol (1) and trans-isoflavan-4-ol (2) at 298 K
| Parameter | Compound 1 | Compound 2 |
|---|---|---|
| δH-2a (ppm) | 4.49 | 4.52 |
| δH-2e (ppm) | 4.11 | 4.14 |
| δH-3 (ppm) | 3.42 | 3.48 |
| δH-4 (ppm) | 4.88 | 4.93 |
| JH-2a,H-2e (Hz) | -11.1 | -11.1 |
| JH-2a,H-3 (Hz) | 10.8 | 10.9 |
| JH-2e,H-3 (Hz) | 5.5 | 5.5 |
Data sourced from a study on the conformational equilibria of isoflavan-4-ols. acs.org
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is an invaluable tool for determining the absolute configuration of chiral molecules like isoflavanoids. nih.govhebmu.edu.cnresearchgate.net This technique measures the differential absorption of left and right circularly polarized light, which is directly related to the stereochemistry of the molecule. hebmu.edu.cn
The CD spectrum of an isoflavanoid provides information about the chirality of the heterocyclic ring. hebmu.edu.cn The sign of the Cotton effects in the CD spectrum can be correlated with the absolute configuration at the stereocenters. researchgate.net For example, in the case of isoflavan-4-ol stereoisomers, CD spectroscopy has been successfully used to determine their absolute configurations. nih.gov While theoretical calculations of electronic circular dichroism (ECD) spectra can sometimes be inconclusive, experimental CD data remains a powerful method for stereochemical assignment. nih.gov The combination of CD spectroscopy with other techniques, such as NMR, provides a comprehensive picture of both the relative and absolute stereochemistry of isoflavanoids. hebmu.edu.cn
Conformational Analysis of Tetrahydrodaidzein and Related Isoflavan-4-ols
The biological activity of isoflavanoids is intimately linked to their three-dimensional shape. Therefore, a thorough conformational analysis is crucial for understanding their mechanism of action.
Elucidation of Diequatorial and Diaxial Conformers
Isoflavan-4-ols, which are structurally related to tetrahydrodaidzein, exist in a dynamic equilibrium between different chair-like conformations of the heterocyclic ring. The substituents on this ring can adopt either equatorial or axial positions. The two primary conformations are the diequatorial conformer, where both substituents are in the more stable equatorial positions, and the diaxial conformer, where they occupy the more sterically hindered axial positions. fiveable.meucla.edulibretexts.org
Table 2: Conformational Equilibrium of trans-Isoflavan-4-ols
| Compound | Diequatorial:Diaxial Ratio (at 298 K) |
|---|---|
| trans-4',7-dihydroxyisoflavan-4-ol | 66:34 |
Data derived from a study combining experimental NMR data and DFT calculations. acs.org
Application of Computational Chemistry Methods (e.g., Density Functional Theory) in Conformational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the conformational analysis of isoflavanoids. nih.govacs.org DFT calculations allow for the determination of the relative energies and geometries of different conformers. acs.org
By performing calculations at a specific level of theory and basis set (e.g., B3LYP/cc-pVTZ//B3LYP/6-31G(d,p)), researchers can model the potential energy surface of the molecule and identify the most stable conformations. acs.org These theoretical calculations complement experimental data from NMR and CD spectroscopy, providing a more detailed and accurate understanding of the conformational preferences of isoflavanoids. acs.orgnih.gov For example, DFT has been used to calculate the vicinal coupling constants for the different conformers of trans-isoflavan-4-ols, which are then used to interpret the experimental NMR data and determine the diequatorial-to-diaxial ratio. acs.org
Biological Relevance of Tetrahydrodaidzein Diacetate As a Precursor in Isoflavonoid Metabolism
Role in the Formation of Biologically Active Isoflavan (B600510) Metabolites (e.g., Equol)
The conversion of the soy isoflavone (B191592) daidzein (B1669772) by gut microflora leads to the production of several metabolites, with equol (B1671563) being one of the most extensively studied due to its significant biological activities. mdpi.commdpi.com This metabolic process involves a series of reduction reactions. Daidzein is first reduced to dihydrodaidzein (B191008) (DHD). researchgate.netresearchgate.net DHD then serves as a crucial intermediate, which can be further converted to tetrahydrodaidzein. nih.govmdpi.com This tetrahydrodaidzein is a key precursor in the pathway leading to the formation of equol. nih.govnih.gov
Equol, chemically known as 4',7-isoflavandiol, is a non-steroidal estrogen that exists as two enantiomers, (S)-equol and (R)-equol. mdpi.comnih.gov Notably, human intestinal bacteria exclusively produce the (S)-equol enantiomer, which is more biologically active. mdpi.comconsensus.app The production of equol is not universal among the human population; only about 25-50% of individuals, referred to as "equol producers," possess the necessary gut bacteria to carry out this conversion. mdpi.comnih.gov This variability in equol production may explain the inconsistent results observed in studies on the health effects of soy isoflavones. nih.gov
Comparison of Biological Activity Between Upstream and Downstream Metabolites
The biological activity of isoflavone metabolites often differs significantly from their parent compounds. Equol, a downstream metabolite of daidzein, exhibits greater biological potency than its precursor. mdpi.comnih.gov
| Compound | Biological Activity Comparison |
| Daidzein | The precursor isoflavone with modest estrogenic activity. oup.com |
| Equol | A downstream metabolite with significantly higher binding affinity for estrogen receptors and superior antioxidant activity compared to daidzein. mdpi.comnih.gov It is considered more biologically potent. mdpi.com |
Molecular Mechanisms of Metabolite Action (e.g., Estrogen Receptor Binding of Equol)
The biological effects of equol are primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ. oup.comnih.gov Isoflavones, due to their structural similarity to 17β-estradiol, can bind to these receptors and elicit estrogenic or anti-estrogenic effects. nih.gov
Equol, particularly the (S)-enantiomer, demonstrates a high binding affinity for ERβ. consensus.appnih.gov This preferential binding to ERβ is a key aspect of its mechanism of action. nih.gov The affinity of (S)-equol for ERβ is comparable to that of genistein (B1671435), another major soy isoflavone, and significantly higher than that of its precursor, daidzein. nih.gov In contrast, the (R)-equol enantiomer binds more weakly and shows a preference for ERα. nih.gov The differential binding affinities of the equol enantiomers to ERα and ERβ underscore the specificity of their biological actions.
The binding of equol to estrogen receptors can modulate the transcription of target genes, influencing various physiological processes. nih.gov For instance, the estrogenic effects of equol, such as its ability to stimulate uterine growth, are mediated through ERα. oup.com
Investigating Biological Activities of Tetrahydrodaidzein Isomers as Intermediates (e.g., Antioxidant and Antitumor Properties of 4',7-dihydroxyisoflavan-4-ol)
Intermediates in the metabolic pathway from daidzein to equol, such as tetrahydrodaidzein isomers, also possess biological activities. One such intermediate is 4',7-dihydroxyisoflavan-4-ol, which is a form of tetrahydrodaidzein.
Research has indicated that flavonoids and their metabolites can exhibit significant antioxidant properties. nih.govnih.gov The antioxidant activity of isoflavonoids is influenced by their chemical structure, including the number and position of hydroxyl groups. nih.gov Studies have shown that metabolites like equol and its derivatives are potent antioxidants, in some cases superior to their parent isoflavones. nih.gov The absence of the 2,3-double bond and the 4-oxo group in the isoflavan structure, characteristic of equol and its intermediates, appears to enhance antioxidant activity. nih.gov Dihydroxyphenolic compounds, in general, have been found to be active antioxidants. nih.gov
Advanced Analytical Methodologies for Isoflavonoid Metabolite Profiling and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (SID-LC-MS) for Quantitative Analysis
For the most accurate and precise quantification of isoflavonoid (B1168493) metabolites, Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (SID-LC-MS) is the gold standard. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., containing 13C or 2H) to the sample as an internal standard before sample preparation. nih.govnih.gov
This internal standard is chemically identical to the analyte but has a different mass. It co-elutes with the endogenous analyte and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the response of the native analyte to the isotope-labeled standard, highly accurate quantification can be achieved, as the ratio is unaffected by variations in sample recovery. nih.gov For example, deuterated daidzein (B1669772) (d(3)-Daidzein) has been used as an internal standard for the quantitative measurement of isoflavones in human serum. nih.gov The use of SID with LC-MS/MS provides the highest possible analytical specificity for quantitative determinations and is crucial for the validation of biomarkers. nih.gov
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the analysis of isoflavonoids. researchgate.netnih.gov DAD allows for the simultaneous acquisition of absorbance spectra over a range of wavelengths for each point in the chromatogram. This provides spectral information that can aid in peak identification and purity assessment. nih.gov
The separation is typically achieved on a reversed-phase column (e.g., C18) with a gradient elution system, often using a mixture of acetonitrile (B52724) and water, sometimes with an acid like formic acid to improve peak shape. researchgate.net The detector is set to monitor specific wavelengths corresponding to the maximum absorbance of the isoflavones being analyzed, which is generally around 250-260 nm. researchgate.netresearchgate.net HPLC-DAD methods have been successfully validated for the quantification of major isoflavones in various matrices, including soybean extracts and dietary supplements. uab.eduresearchgate.net These methods demonstrate good linearity, precision, and accuracy, with recovery rates often between 95% and 102%. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable small molecules. nih.gov For the analysis of isoflavonoid metabolites, which are typically non-volatile, a crucial derivatization step is required to increase their volatility. nih.govnih.gov The most common derivatization method is silylation, which involves replacing active hydrogen atoms in hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govresearchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra, characterized by extensive and reproducible fragmentation patterns, serve as a "fingerprint" for each compound. youtube.com By comparing these spectra to established libraries (e.g., NIST), metabolites can be confidently identified. unar.ac.id GC-MS has been instrumental in identifying various daidzein metabolites, such as dihydrodaidzein (B191008), in human urine. nih.gov
| Step | Description | Purpose | Reference |
|---|---|---|---|
| Enzymatic Hydrolysis | Cleavage of glucuronide and sulfate (B86663) conjugates. | To analyze the aglycone form of the metabolites. | nih.gov |
| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | To isolate and purify analytes from the sample matrix. | nih.govnih.gov |
| Derivatization | Silylation (e.g., with BSTFA) to form TMS-ethers. | To increase the volatility and thermal stability of the analytes. | nih.govresearchgate.net |
| GC-MS Analysis | Separation on a capillary column followed by electron ionization and mass analysis. | Separation, identification, and quantification of metabolites. | nih.govnih.gov |
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) for In Situ Distribution Studies
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) is a powerful molecular imaging technology that allows for the visualization of the spatial distribution of hundreds of molecules, including metabolites like isoflavonoids, directly within tissue sections. nih.govosti.gov This technique provides crucial information on the localization of compounds in situ, which is lost during traditional extraction-based methods. nih.gov
The workflow involves coating a thin tissue section with a matrix compound (e.g., 2,5-dihydroxybenzoic acid, DHB) that co-crystallizes with the analytes. nih.gov A pulsed laser is then fired at discrete spots across the tissue surface. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. The ions are then analyzed by a time-of-flight (TOF) mass spectrometer. By collecting a mass spectrum at each x, y coordinate, a chemical map or image can be generated, showing the distribution and intensity of specific metabolites across the tissue. nih.govresearchgate.net MALDI-MSI has been successfully used to study the distribution of various metabolites in plant tissues, providing insights into their metabolic pathways and functions. osti.govnih.gov
Chiral Chromatography for Enantiomeric Separation and Purity Assessment of Tetrahydrodaidzein Stereoisomers
Many isoflavonoid metabolites, including tetrahydrodaidzein, are chiral, meaning they exist as enantiomers (non-superimposable mirror images). chiralpedia.com Enantiomers can have significantly different biological and pharmacological properties, making their separation and individual analysis essential. sygnaturediscovery.comnih.gov
Chiral chromatography is the primary technique for separating enantiomers. chiralpedia.com This is most commonly achieved using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) equipped with a chiral stationary phase (CSP). chiralpedia.comsygnaturediscovery.com CSPs create a chiral environment within the column, causing the enantiomers to interact differently. This differential interaction leads to different retention times, allowing for their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a wide range of enantiomeric compounds. chiralpedia.com The development of effective chiral separation methods is critical for assessing the enantiomeric purity of tetrahydrodaidzein stereoisomers and understanding their specific biological roles.
Future Research Directions in 4 ,7 Tetrahydrodaidzein Diacetate and Isoflavanoid Studies
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
The chemical synthesis of isoflavonoids like 4',7-Tetrahydrodaidzein diacetate presents considerable challenges due to the complexity of their structures. nih.gov Current methods for producing these compounds can be inefficient and may generate toxic byproducts. nih.gov A significant future direction lies in the development of novel, highly efficient, and stereoselective synthetic routes.
The creation of chiral centers during the reduction of daidzein (B1669772) to tetrahydrodaidzein necessitates precise control to obtain the desired stereoisomer, as different enantiomers can exhibit distinct biological activities. Future synthetic strategies will likely focus on:
Asymmetric Catalysis: Employing chiral catalysts to guide the stereochemical outcome of key reactions, leading to the selective formation of one enantiomer.
Enzymatic Synthesis: Utilizing purified enzymes or whole-cell biocatalysts to perform specific transformations with high chemo-, regio-, and stereoselectivity. nih.govnih.gov This approach offers a greener alternative to traditional chemical synthesis.
Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability, allowing for better control over reaction parameters and potentially higher yields of the target stereoisomer.
Hybrid Approaches: Combining chemical and enzymatic steps to leverage the advantages of both methodologies, creating more efficient and versatile synthetic pathways. nih.gov
Advances in these areas will not only make this compound more accessible for research but will also pave the way for the synthesis of a wider array of novel isoflavanoid derivatives with potentially enhanced therapeutic properties.
Comprehensive Elucidation of Specific Microbial Enzyme Systems and Genetic Determinants in Isoflavanoid Metabolism
The conversion of daidzein to its metabolites, including tetrahydrodaidzein, is primarily carried out by the gut microbiota. While some key enzymes and bacterial strains involved in this process have been identified, a comprehensive understanding of the entire metabolic network is still lacking. Future research in this area will be crucial for understanding the inter-individual variability in isoflavone (B191592) metabolism and its impact on health outcomes.
Key future research directions include:
Identification and Characterization of Novel Enzymes: Isolating and characterizing the full suite of enzymes responsible for the stepwise reduction of daidzein to tetrahydrodaidzein and other metabolites from diverse gut microbial species. This includes enzymes like daidzein reductase and dihydrodaidzein (B191008) reductase.
Genetic Determinant Mapping: Identifying the specific gene clusters that encode for the isoflavonoid (B1168493) metabolic pathways in various bacteria. This knowledge is essential for the metabolic engineering of microorganisms to produce specific isoflavanoid metabolites.
Metagenomic and Metatranscriptomic Analyses: Utilizing high-throughput sequencing technologies to analyze the genetic potential and gene expression profiles of the gut microbiome in relation to isoflavone metabolism. This will help to identify the key microbial players and the environmental factors that influence their activity.
Reconstitution of Metabolic Pathways: Assembling the identified enzymes in vitro to reconstruct the metabolic pathways, allowing for a detailed study of the reaction mechanisms and kinetics.
A deeper understanding of these microbial systems will enable the development of strategies to modulate the gut microbiome to enhance the production of beneficial isoflavanoid metabolites.
Advanced Structural-Activity Relationship Studies of Tetrahydrodaidzein and its Downstream Metabolites
The biological activity of isoflavonoids is intimately linked to their chemical structure. While the structure-activity relationships (SAR) of major isoflavones like genistein (B1671435) and daidzein have been studied, there is a need for more advanced SAR studies on their metabolites, including tetrahydrodaidzein and its derivatives.
Future research in this domain should focus on:
High-Throughput Screening: Utilizing advanced screening platforms to evaluate the biological activity of a large library of tetrahydrodaidzein derivatives and other isoflavanoid metabolites against a wide range of biological targets.
Computational Modeling and Docking Studies: Employing in silico methods to predict the binding affinity and interaction of tetrahydrodaidzein and its analogues with various receptors and enzymes. This can help to rationalize experimental findings and guide the design of more potent and selective compounds.
Synthesis of Novel Derivatives: Systematically modifying the structure of tetrahydrodaidzein to probe the importance of different functional groups for its biological activity. This includes altering the substitution pattern on the aromatic rings and modifying the heterocyclic core.
Comparative Metabolomics: Comparing the metabolite profiles of individuals with different health outcomes after isoflavone consumption to identify metabolites that are strongly correlated with specific biological effects.
These advanced SAR studies will provide a detailed roadmap for the rational design of novel isoflavanoid-based therapeutic agents with improved efficacy and safety profiles.
Exploration of its Interplay with Broader Biological Pathways Beyond Direct Bioactivity in In Vitro Systems
While much of the research on isoflavonoids has focused on their estrogenic activity, emerging evidence suggests that they can interact with a much broader range of biological pathways. Future research should aim to explore the complex interplay between tetrahydrodaidzein, its diacetate form, and other metabolites with various cellular signaling networks in in vitro systems.
Promising areas for future investigation include:
Non-Estrogenic Signaling Pathways: Investigating the effects of tetrahydrodaidzein and its derivatives on signaling pathways that are not directly related to estrogen receptors, such as those involved in inflammation, apoptosis, and cell cycle regulation. nih.gov
Crosstalk with Other Receptors: Exploring the potential for tetrahydrodaidzein and its metabolites to interact with other nuclear receptors, G-protein coupled receptors, and enzyme systems. nih.gov
Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular response to treatment with this compound and its related compounds. This will help to identify novel biological targets and pathways that are modulated by these compounds.
In Vitro Disease Models: Employing sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to study the effects of these compounds in a more physiologically relevant context.
By expanding the scope of research beyond direct bioactivity, scientists can uncover the full therapeutic potential of this compound and other isoflavanoids and gain a more holistic understanding of their role in human health and disease.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 4',7-Tetrahydrodaidzein diacetate, and how can purity be ensured during synthesis?
- Methodology : Synthesis typically involves hydrogenation of daidzein derivatives followed by acetylation. For purity, use column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC (C18 column, UV detection at 254 nm). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical to confirm structural integrity, particularly the reduction of the double bond and acetylation of hydroxyl groups .
Q. How can researchers standardize quantification of this compound in complex matrices (e.g., biological samples)?
- Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode is recommended. Use deuterated internal standards (e.g., daidzein-d4) to correct for matrix effects. Calibration curves should span 0.1–100 μM, with validation for linearity (R² > 0.99), recovery (>90%), and limit of detection (LOD < 0.01 μM) .
Q. What in vitro assays are suitable for preliminary screening of bioactivity?
- Methodology : For cytotoxicity or antiproliferative studies, use MTT or alamarBlue™ assays in cancer cell lines (e.g., NCI-H460 or A549). Include time- and dose-dependent protocols (e.g., 24–72 hours, 1–100 μM). Normalize data to untreated controls and validate with positive controls like doxorubicin .
Advanced Research Questions
Q. How should experimental designs address contradictory data in metabolic pathway studies (e.g., upregulation of fatty acid synthesis vs. downregulation of carbohydrate metabolism)?
- Methodology : Use multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., PPAR-γ, SREBP-1c).
- Metabolomics : GC-MS for short-chain fatty acids and LC-MS for lipid profiling.
- Validation : Knockout models (e.g., CRISPR/Cas9) or inhibitors (e.g., GW9662 for PPAR-γ) to confirm mechanistic links. Cross-reference with gut microbiota data (16S rRNA sequencing) to assess microbial contributions .
Q. What strategies optimize cellular uptake tracking for this compound in live-cell imaging?
- Methodology : Fluorescent probes like DAF-FM™ diacetate (Ex/Em: 495/515 nm) can be co-administered. Use confocal microscopy with time-lapse imaging. Quantify intracellular fluorescence intensity using ImageJ, correcting for autofluorescence. Validate with flow cytometry and compartment-specific stains (e.g., DAPI for nuclei) .
Q. How can researchers resolve structural ambiguities in diacetate derivatives using advanced spectroscopy?
- Methodology : Employ 2D NMR techniques:
- HSQC : Correlate ¹H-¹³C couplings to confirm acetylation sites.
- NOESY : Identify spatial proximity between protons (e.g., confirming stereochemistry post-hydrogenation).
- X-ray crystallography : Resolve absolute configuration for chiral centers. Compare with computational models (DFT-based chemical shift predictions) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in heterogeneous cell populations?
- Methodology : Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For heterogeneity, apply cluster analysis (e.g., k-means) to flow cytometry data. Include bootstrapping (≥1000 iterations) to estimate confidence intervals .
Methodological Notes
- Data Contradictions : When metabolic studies conflict (e.g., lipid synthesis vs. degradation), validate via isotope tracing (¹³C-glucose or ¹⁸O-fatty acids) to track flux .
- Fluorescent Probes : Avoid cross-reactivity by testing specificity in knockout cell lines or using competitive inhibitors .
- Synthetic Byproducts : Monitor for diacetylated impurities via LC-MS/MS; these may confound bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
